4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

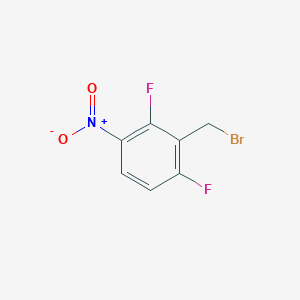

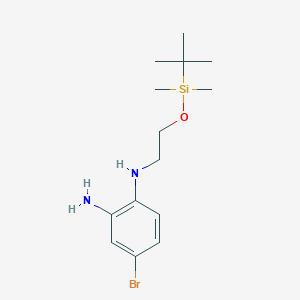

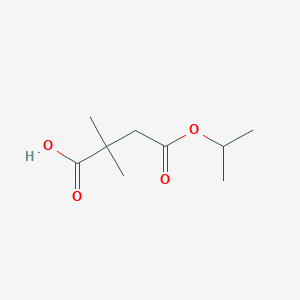

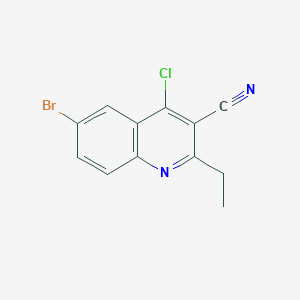

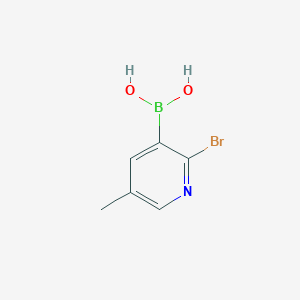

“4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C14H25BrN2OSi . It contains a total of 44 bonds, including 19 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains 1 primary amine that is aromatic .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a benzene ring, which also has an ethyl group and a diamine group attached to it . The diamine group further contains a tert-butyldimethylsilyl group attached via an ether linkage .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Building Blocks

Synthetic Protocols and Building Blocks for Molecular Electronics : Aryl bromides, including those with tert-butyl and dimethylsilyl groups, serve as crucial precursors for creating molecular wires and other components in molecular electronics. Efficient transformations of these compounds allow the generation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in developing advanced electronic materials (Stuhr-Hansen et al., 2005).

Material Science and Engineering

Organosoluble and Light-Colored Fluorinated Polyimides : A novel fluorinated diamine monomer featuring a tert-buty group was synthesized, showcasing the utility of bromine-substituted compounds in creating high-performance polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical strength, proving crucial for various engineering applications (Yang et al., 2006).

Chemical Reactions and Mechanisms

Triethylborane-Induced Bromine Atom-Transfer Radical Addition in Aqueous Media : This study demonstrates the solvent effect on radical addition reactions, utilizing bromine atom-transfer to achieve chemical transformations. It underscores the role of bromine in facilitating radical chemistry, vital for synthesizing complex organic molecules (Yorimitsu et al., 2001).

Photophysics and Materials Chemistry

New Blue Light Emissive Polyazomethine(s) Containing Bromo-Triphenyl Units : The synthesis of bromo-substituted triphenylamine-based poly(azomethine)s from N1-(4-aminophenyl)-N1-(4-bromophenyl)benzene-1,4-diamine and aromatic dialdehydes highlights the use of bromine-containing compounds in creating materials with significant photophysical properties. These materials exhibit promising fluorescence and electrochromic properties (Khalid et al., 2018).

Catalysis and Organic Synthesis

Effect of Solvent on the Lithium-Bromine Exchange of Aryl Bromides : Investigating the reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene, this study sheds light on the critical role of solvent in determining the outcomes of lithium-bromine exchange reactions. Such reactions are fundamental in organometallic chemistry and synthetic strategies for constructing carbon-carbon bonds (Bailey et al., 2006).

Eigenschaften

IUPAC Name |

4-bromo-1-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BrN2OSi/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(15)10-12(13)16/h6-7,10,17H,8-9,16H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMMCEBYFGWAJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCNC1=C(C=C(C=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BrN2OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135120 |

Source

|

| Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine | |

CAS RN |

1704067-42-4 |

Source

|

| Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 4-bromo-N1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)